4-Methylpiperidine-1-sulfonamide
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Overview
Description
4-Methylpiperidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides and piperidines. This compound features a six-membered piperidine ring with a methyl group at the fourth position and a sulfonamide group at the first position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-1-sulfonamide typically involves the reaction of 4-methylpiperidine with sulfonyl chloride in the presence of a base. The reaction proceeds as follows:
Starting Materials: 4-Methylpiperidine and sulfonyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Methylpiperidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-Methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their death .
Comparison with Similar Compounds
Piperidine: A basic structure without the sulfonamide group.
4-Methylpiperidine: Lacks the sulfonamide group.
Sulfanilamide: Contains a sulfonamide group but lacks the piperidine ring
Uniqueness: 4-Methylpiperidine-1-sulfonamide is unique due to the combination of the piperidine ring and the sulfonamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H14N2O2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
4-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI Key |
OPIKNJUFVSDEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N |
Origin of Product |
United States |
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